molecular formula C20H15F3N2O4 B2819500 (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312607-26-4

(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2819500
CAS RN: 312607-26-4
M. Wt: 404.345
InChI Key: XWGXEGRBLNXGAV-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has an acetyl group (CH3CO-), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and an imino group (=NH) attached to the chromene structure .

Scientific Research Applications

Synthesis of Tricyclic Products and Intermediates

Research demonstrates the synthesis of new tricyclic products and intermediates from N-alkyl-2-imino-2H-chromene-3-carboxamides, showcasing the chemical versatility and potential utility in developing novel compounds with possibly varied applications, including pharmaceuticals and materials science (Fattahi et al., 2018).

Antimicrobial Activity

A study on N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides revealed antimicrobial activity, suggesting potential for developing new antimicrobial agents from chromene derivatives (Ukhov et al., 2021).

Cytotoxic Agents

Synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides has shown cytotoxic activity against human cancer cell lines, indicating their potential as anticancer agents (Gill et al., 2016).

Eco-Friendly Synthesis Approaches

A study highlighted an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, emphasizing sustainable methods in chemical synthesis and potential environmental benefits (Proença & Costa, 2008).

Antioxidant and Antibacterial Agents

The one-pot synthesis of chromene derivatives has been explored for their antioxidant and antibacterial properties, suggesting applications in developing novel therapeutic agents (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-3-8-15(28-2)10-17(12)29-19(16)25-14-6-4-13(5-7-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXEGRBLNXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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